molecular formula C9H10ClN3O2S B1469719 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1823313-27-4

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B1469719
CAS No.: 1823313-27-4
M. Wt: 259.71 g/mol
InChI Key: FOSSPZKUKVJSHO-UHFFFAOYSA-N
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Description

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with three methyl groups and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trimethylpyrimidine-5-sulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c1-5-4-6(2)13-9(11-5)8(7(3)12-13)16(10,14)15/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSSPZKUKVJSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
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2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
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2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
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2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Reactant of Route 5
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Reactant of Route 6
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

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